S-MGB-234 TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

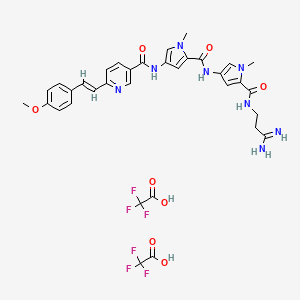

2D Structure

Eigenschaften

Molekularformel |

C34H34F6N8O8 |

|---|---|

Molekulargewicht |

796.7 g/mol |

IUPAC-Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;; |

InChI-Schlüssel |

DXYFFMSFQRKJCY-ZDTICIBISA-N |

Isomerische SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)/C=C/C4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

S-MGB-234 TFA: A Technical Guide to a Novel Anti-Trypanosomal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-MGB-234 is a novel, synthetic minor groove binder (MGB) from the Strathclyde MGB (S-MGB) class of compounds, developed as a potential therapeutic agent against Animal African Trypanosomiasis (AAT).[1] AAT is a significant disease affecting livestock in sub-Saharan Africa, caused by protozoan parasites of the Trypanosoma genus, primarily Trypanosoma congolense and Trypanosoma vivax.[1] Existing treatments for AAT are limited and face challenges with toxicity and increasing parasite resistance. S-MGB-234 represents a promising new approach, demonstrating potent activity against relevant Trypanosoma species in preclinical studies. This document provides a comprehensive technical overview of S-MGB-234 TFA, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, a common practice in peptide and small molecule drug development to improve solubility and stability.

Chemical Properties

| Property | Value |

| IUPAC Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate) |

| Molecular Formula | C34H34F6N8O8 |

| Molecular Weight | 796.68 g/mol |

| CAS Number | 1970223-54-1 (TFA salt) |

| Class | Strathclyde Minor Groove Binder (S-MGB) |

Mechanism of Action

S-MGB-234, like other S-MGBs, exerts its anti-trypanosomal effect by binding to the minor groove of DNA.[2][3] The primary target within the trypanosome is believed to be the kinetoplast DNA (kDNA), a unique network of circular DNA found within the single large mitochondrion of these parasites.[4] Kinetoplast DNA is exceptionally rich in adenine-thymine (A-T) base pairs, creating a favorable binding site for MGBs.[4]

The binding of S-MGB-234 to the kDNA minor groove is thought to disrupt essential cellular processes that rely on DNA-protein interactions, such as DNA replication and transcription. This interference with vital cellular machinery ultimately leads to parasite death. A key advantage of S-MGB-234 is that it does not appear to use the same cellular transporters as existing diamidine drugs, suggesting it may not be susceptible to current resistance mechanisms.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for S-MGB-234.

Preclinical Data

In Vitro Activity

S-MGB-234 has demonstrated potent activity against the primary causative agents of AAT.

| Organism | Assay | Endpoint | Value |

| Trypanosoma congolense | Viability Assay | EC50 | Data not publicly available |

| Trypanosoma vivax | Viability Assay | EC50 | Data not publicly available |

| Rat L6 Myoblast Cells | Cytotoxicity Assay | EC50 | 20.39 µM |

EC50 values for Trypanosoma species are described as "excellent" in the primary literature, but specific numerical values have not been publicly released.

In Vivo Efficacy

In a mouse model of T. congolense infection, S-MGB-234 demonstrated curative potential.

| Animal Model | Treatment Regimen | Outcome |

| T. congolense-infected mice | 10 mg/kg, i.p., daily for 4 days | Partial cure (1/4 mice) |

| T. congolense-infected mice | 10 mg/kg, i.p., daily for 2 days | Prolonged survival (no cure) |

| T. congolense-infected mice | 50 mg/kg, i.p., 2 applications | Total cure (4/4 mice) |

Experimental Protocols

In Vitro Anti-Trypanosomal Activity Assay

This protocol is based on the Alamar Blue (resazurin) reduction assay, a common method for assessing cell viability.

-

Parasite Culture: Trypanosoma congolense or Trypanosoma vivax bloodstream forms are cultured in appropriate media (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A serial dilution series is then prepared in the culture medium.

-

Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of parasite suspension at a density of 2 x 10^5 cells/mL to each well.

-

Compound Addition: Add 100 µL of the diluted this compound solutions to the wells, resulting in a final volume of 200 µL and the desired final compound concentrations. Include wells with parasites and medium only (positive control) and medium only (negative control).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Resazurin Addition: Add 20 µL of resazurin solution (0.49 mM in PBS) to each well.

-

Final Incubation: Incubate the plate for an additional 24 hours under the same conditions.

-

Data Acquisition: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of S-MGB-234 against a mammalian cell line (e.g., rat L6 myoblasts).

-

Cell Culture: Culture L6 cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Cell Seeding: Seed L6 cells into a 96-well microtiter plate at a density of 2,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Addition: Prepare and add the this compound dilution series as described in the anti-trypanosomal assay protocol.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Resazurin Addition and Incubation: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Data Acquisition and Analysis: Measure fluorescence and calculate the EC50 value as described previously.

In Vivo Efficacy Study in a Mouse Model of AAT

This protocol outlines a typical in vivo study to evaluate the efficacy of S-MGB-234.

-

Animal Model: Use female NMRI mice (or a similar strain), typically 6-8 weeks old.

-

Infection: Infect mice intraperitoneally (i.p.) with 1 x 10^5 bloodstream forms of Trypanosoma congolense.

-

Parasitemia Monitoring: Monitor the development of parasitemia by microscopic examination of tail blood smears.

-

Treatment Initiation: Begin treatment when a stable parasitemia is established (typically day 3-4 post-infection).

-

Compound Administration: Administer this compound, formulated in a suitable vehicle (e.g., water or saline), via intraperitoneal injection at the desired dosages and schedules. Include a control group receiving the vehicle only.

-

Post-Treatment Monitoring: Continue to monitor parasitemia daily for at least 60 days. A cure is defined as the absence of detectable parasites in the blood for the duration of the monitoring period.

-

Data Analysis: Record the number of cured mice in each treatment group and the mean survival time.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the preclinical evaluation of S-MGB-234.

Conclusion

This compound is a promising lead compound in the development of new therapies for Animal African Trypanosomiasis. Its novel mechanism of action, potent in vitro activity, and curative efficacy in preclinical in vivo models highlight its potential to address the urgent need for new treatments for this neglected disease. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to assess its safety profile in more detail. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of anti-parasitic drug discovery.

References

- 1. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An evaluation of Minor Groove Binders as anti-Trypanosoma brucei brucei therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Truncated S-MGBs: towards a parasite-specific and low aggregation chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00110H [pubs.rsc.org]

- 4. Functional and structural analysis of AT-specific minor groove binders that disrupt DNA-protein interactions and cause disintegration of the Trypanosoma brucei kinetoplast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of S-MGB-234 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-MGB-234, a novel Strathclyde Minor Groove Binder (S-MGB), has demonstrated significant potential as a therapeutic agent against Animal African Trypanosomiasis (AAT). Its primary mechanism of action involves binding to the minor groove of DNA, a fundamental interaction that disrupts essential cellular processes in trypanosomes. This technical guide provides a comprehensive overview of the core mechanism of action of S-MGB-234, including its molecular target, downstream effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising compound.

Core Mechanism of Action: DNA Minor Groove Binding

S-MGB-234 is a synthetic, sequence-selective DNA minor groove binder. Unlike intercalating agents that insert themselves between the base pairs of the DNA double helix, S-MGB-234 fits snugly into the minor groove, a narrow depression that runs along the helical backbone. This binding is non-covalent and primarily driven by van der Waals forces, hydrogen bonding, and electrostatic interactions.

The binding of S-MGB-234 to the DNA minor groove is believed to interfere with crucial cellular processes that require protein-DNA interactions, such as:

-

DNA Replication: By occupying the minor groove, S-MGB-234 can physically obstruct the binding of DNA polymerases and other replication machinery, thereby inhibiting the synthesis of new DNA and halting cell division.

-

Gene Transcription: The binding of transcription factors to specific DNA sequences is essential for initiating gene expression. S-MGB-234 can block the access of these regulatory proteins to their target sites in the minor groove, leading to the downregulation of essential genes.

-

DNA Repair: The integrity of the genome is maintained by a complex network of DNA repair enzymes. S-MGB-234 may hinder the recognition of DNA damage and the subsequent recruitment of repair proteins, leading to an accumulation of mutations and eventual cell death.

A key feature of S-MGBs, including S-MGB-234, is that they do not exhibit cross-resistance with existing diamidine drugs, which are also minor groove binders. Furthermore, their cellular uptake is not mediated by the same transporters as diamidines, suggesting a distinct mechanism of entry into the trypanosome.

Figure 1. Logical flow of S-MGB-234's core mechanism of action.

Quantitative Data Summary

S-MGB-234 has demonstrated potent in vitro activity against the primary causative agents of AAT, Trypanosoma congolense and Trypanosoma vivax. The following table summarizes the available quantitative data for S-MGB-234.

| Parameter | Organism/Cell Line | Value | Reference |

| In Vitro Efficacy | |||

| EC50 | Trypanosoma congolense | [Data not publicly available] | Giordani et al., 2019 |

| EC50 | Trypanosoma vivax | [Data not publicly available] | Giordani et al., 2019 |

| In Vivo Efficacy | |||

| Curative Dose | T. congolense-infected mice | 2 x 50 mg/kg (intraperitoneally) | Giordani et al., 2019 |

| Cytotoxicity | |||

| IC50 | Mammalian Cell Line | [Data not publicly available] |

Note: The specific EC50 and cytotoxicity values for S-MGB-234 have not been made publicly available in the cited literature. Researchers are encouraged to consult the primary publication for further details.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments typically employed in the evaluation of S-MGB compounds.

In Vitro Anti-trypanosomal Activity Assay (AlamarBlue™ Assay)

This assay determines the concentration of a compound required to inhibit the growth of trypanosomes in vitro. The AlamarBlue™ reagent contains resazurin, which is reduced to the fluorescent resorufin by metabolically active cells.

Materials:

-

Trypanosoma congolense or Trypanosoma vivax bloodstream forms

-

Complete HMI-9 medium (or appropriate culture medium for the specific trypanosome species)

-

This compound stock solution (in DMSO)

-

AlamarBlue™ reagent

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Protocol:

-

Culture trypanosomes to the mid-logarithmic growth phase.

-

Harvest and dilute the parasites to a concentration of 2 x 10^5 cells/mL in fresh culture medium.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known trypanocidal drug (positive control).

-

Incubate the plate for 48 hours in a humidified incubator.

-

Add 20 µL of AlamarBlue™ reagent to each well.

-

Incubate for an additional 24 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 2. Workflow for the in vitro anti-trypanosomal activity assay.

DNA Thermal Shift Assay

This assay measures the change in the melting temperature (Tm) of double-stranded DNA upon binding of a ligand, such as S-MGB-234. An increase in Tm indicates that the ligand stabilizes the DNA duplex.

Materials:

-

Double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide)

-

This compound

-

SYBR Green I or other DNA-intercalating fluorescent dye

-

Buffer (e.g., phosphate-buffered saline)

-

Real-time PCR instrument

Protocol:

-

Prepare a solution of dsDNA in the appropriate buffer.

-

Prepare different concentrations of this compound.

-

In a real-time PCR plate, mix the dsDNA solution, the this compound dilution, and the fluorescent dye.

-

Include a control with dsDNA and the dye but no compound.

-

Place the plate in the real-time PCR instrument.

-

Run a melt curve analysis program, which gradually increases the temperature and measures the fluorescence at each step.

-

The Tm is the temperature at which the fluorescence intensity is halfway between the maximum and minimum values, corresponding to the point of 50% DNA denaturation.

-

Determine the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples containing S-MGB-234.

Figure 3. Workflow for the DNA thermal shift assay.

Signaling Pathway Interactions

The binding of S-MGB-234 to the DNA minor groove does not directly target a single signaling pathway in the traditional sense of enzyme inhibition or receptor antagonism. Instead, its effects are a downstream consequence of widespread disruption of DNA-dependent processes. The inhibition of transcription and replication will affect numerous signaling pathways critical for parasite survival, including those involved in cell cycle progression, metabolism, and stress response. The multi-targeted nature of S-MGB-234's action is a key advantage, as it may reduce the likelihood of the development of resistance through single-point mutations.

Figure 4. Downstream effects of S-MGB-234 on cellular pathways.

Conclusion

This compound is a promising anti-trypanosomal agent with a well-defined primary mechanism of action: binding to the minor groove of DNA. This interaction leads to the disruption of fundamental cellular processes, ultimately resulting in parasite death. The lack of cross-resistance with existing drugs and its distinct cellular uptake mechanism make S-MGB-234 a valuable candidate for further development in the fight against Animal African Trypanosomiasis. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their efforts to fully elucidate the therapeutic potential of this novel compound.

S-MGB-234 TFA: A Technical Guide on a Novel DNA Minor Groove Binder for Anti-Infective Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-MGB-234 TFA is a novel synthetic molecule belonging to the Strathclyde Minor Groove Binder (S-MGB) class of compounds. These agents are designed to fit snugly into the minor groove of DNA, a region crucial for the binding of proteins that regulate essential cellular processes. By occupying this space, S-MGBs can disrupt DNA-protein interactions, leading to the inhibition of critical functions like replication and transcription. This targeted approach has shown significant promise in the development of new anti-infective therapies. S-MGB-234, in particular, has demonstrated potent activity against parasitic organisms, specifically those responsible for African Animal Trypanosomiasis (AAT), a major socio-economic burden in sub-Saharan Africa. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action: DNA Minor Groove Binding

This compound exerts its biological effects through high-affinity, non-covalent binding to the minor groove of double-stranded DNA. The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility for experimental use. Structural analogues and related S-MGB compounds have been shown to preferentially bind to AT-rich regions of the DNA minor groove, often as a dimeric complex, where two molecules of the S-MGB bind within the same site. This interaction stabilizes the DNA duplex and can physically obstruct the binding of DNA-processing enzymes.

One of the key downstream consequences of this DNA binding is the interference with the function of topoisomerase enzymes.[1] Topoisomerases are vital for resolving DNA topological problems during replication, transcription, and recombination. Studies on related S-MGBs have shown that these compounds can inhibit the relaxation activity of topoisomerases, such as topoisomerase I in Mycobacterium tuberculosis, without affecting the human orthologs.[1] This selective inhibition of pathogen-specific enzymes, coupled with the disruption of other DNA-centric processes, forms the basis of the anti-infective properties of S-MGB-234.

Visualizing the Mechanism of Action

Caption: Mechanism of S-MGB-234 action.

Quantitative Data

The following tables summarize the key quantitative data for S-MGB-234 and related S-MGB compounds, highlighting their anti-trypanosomal activity and selectivity.

Table 1: In Vitro Activity of S-MGB-234 against Trypanosoma Species

| Compound | Organism | IC₅₀ (µM) |

| S-MGB-234 | Trypanosoma congolense (Wild Type) | 0.51 ± 0.06 |

| S-MGB-234 | Trypanosoma congolense (Diminazene-Resistant) | 0.64 ± 0.03 |

| S-MGB-234 | Trypanosoma vivax | Data not available |

Data sourced from a presentation on Strathclyde Minor Groove Binders.

Table 2: In Vivo Efficacy of S-MGB-234 in a Mouse Model of African Animal Trypanosomiasis

| Compound | Animal Model | Pathogen | Treatment Regimen | Outcome |

| S-MGB-234 | Mouse | Trypanosoma congolense | 2 applications of 50 mg/kg (intraperitoneally) | Curative |

This data demonstrates the potential of S-MGB-234 as a therapeutic agent for AAT.[2]

Table 3: Cytotoxicity of a Related S-MGB against a Human Cell Line

| Compound | Cell Line | IC₅₀ (µM) |

| S-MGB-241 | HEK293 (Human Embryonic Kidney) | > 100 |

This data on a related compound suggests that the S-MGB class can exhibit low cytotoxicity against mammalian cells, indicating a favorable selectivity index.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of S-MGB-234 and related compounds.

In Vitro Anti-trypanosomal Activity Assay

This protocol is based on standard methods for determining the half-maximal inhibitory concentration (IC₅₀) of compounds against trypanosomes.

Objective: To determine the in vitro potency of S-MGB-234 against Trypanosoma congolense.

Materials:

-

Trypanosoma congolense bloodstream forms

-

Complete HMI-9 medium supplemented with 10% fetal bovine serum

-

This compound stock solution (in DMSO)

-

Resazurin-based viability dye (e.g., alamarBlue™)

-

96-well microtiter plates

-

Spectrofluorometer

Procedure:

-

Parasite Culture: Maintain T. congolense bloodstream forms in continuous culture in complete HMI-9 medium at 37°C in a 5% CO₂ atmosphere.

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in the culture medium to achieve a range of final concentrations.

-

Assay Setup: Seed the 96-well plates with a suspension of T. congolense at a density of 2 x 10⁵ parasites/mL.

-

Drug Addition: Add the diluted S-MGB-234 solutions to the appropriate wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., diminazene aceturate).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Add the resazurin-based viability dye to each well and incubate for a further 24 hours.

-

Data Acquisition: Measure the fluorescence of each well using a spectrofluorometer with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing the In Vitro Assay Workflow

Caption: Workflow for the in vitro anti-trypanosomal assay.

In Vivo Efficacy Study in a Mouse Model

This protocol describes the methodology to assess the curative potential of S-MGB-234 in mice infected with Trypanosoma congolense.

Objective: To evaluate the in vivo efficacy of S-MGB-234 in a mouse model of AAT.

Materials:

-

Female NMRI mice (6-8 weeks old)

-

Trypanosoma congolense stabilate

-

This compound formulation for intraperitoneal injection

-

Phosphate buffered saline with glucose (PSG)

-

Microscope and hemocytometer

Procedure:

-

Infection: Infect mice by intraperitoneal injection with 1 x 10⁵ T. congolense bloodstream forms.

-

Parasitemia Monitoring: Monitor the development of parasitemia daily by microscopic examination of a tail blood smear.

-

Treatment Initiation: Initiate treatment when a stable parasitemia is established (typically day 3-4 post-infection).

-

Drug Administration: Administer this compound intraperitoneally at the desired dose (e.g., 50 mg/kg) in two separate applications. Include a vehicle-treated control group.

-

Post-Treatment Monitoring: Continue to monitor parasitemia in all mice daily for up to 60 days post-treatment.

-

Cure Assessment: A mouse is considered cured if no parasites are detectable in the blood for the entire 60-day follow-up period.

-

Toxicity Monitoring: Observe the mice for any signs of toxicity, such as weight loss, behavioral changes, or mortality.

DNA Thermal Melt Assay

This assay is used to assess the binding of S-MGBs to DNA by measuring the increase in the DNA melting temperature (ΔTₘ).

Objective: To determine the extent to which S-MGB-234 stabilizes double-stranded DNA.

Materials:

-

Double-stranded DNA oligonucleotide (e.g., a short AT-rich sequence)

-

This compound

-

Buffer (e.g., phosphate buffer)

-

Real-time PCR instrument with a thermal melting curve analysis module

-

DNA intercalating dye (e.g., SYBR Green)

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the DNA oligonucleotide, the DNA intercalating dye, and varying concentrations of S-MGB-234 in the buffer. Include a control reaction with no S-MGB.

-

Thermal Cycling: Place the reaction mixtures in the real-time PCR instrument.

-

Melting Curve Analysis: Heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate, continuously monitoring the fluorescence.

-

Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the DNA is denatured, resulting in a sharp decrease in fluorescence. Determine the Tₘ for each sample.

-

ΔTₘ Calculation: Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the control (DNA alone) from the Tₘ of the samples containing S-MGB-234. A positive ΔTₘ indicates stabilization of the DNA duplex by the compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel anti-infective agents, particularly for the treatment of African Animal Trypanosomiasis. Its mechanism of action, centered on DNA minor groove binding and subsequent disruption of essential cellular processes, offers a potential avenue to overcome existing drug resistance. The in vivo efficacy demonstrated in a mouse model is a significant step towards its potential clinical application.[2]

Future research should focus on a more detailed characterization of its binding to DNA, including sequence specificity and kinetic parameters. A comprehensive evaluation of its activity against a broader range of trypanosome species and strains, including clinical isolates, is warranted. Furthermore, detailed pharmacokinetic and toxicology studies are essential to establish a complete safety and efficacy profile, paving the way for further development. The low cytotoxicity of related S-MGBs against human cells provides a strong rationale for continued investigation into this promising class of anti-infective compounds.[3]

References

- 1. Intranasally administered S-MGB-364 displays antitubercular activity and modulates the host immune response to Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strathclyde minor groove binders (S-MGBs) with activity against Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]

S-MGB-234 TFA: A Technical Guide for Researchers in Animal African Trypanosomiasis Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-MGB-234 TFA, a promising novel compound for the treatment of Animal African Trypanosomiasis (AAT). The information is compiled for researchers, scientists, and professionals involved in drug development, offering a centralized resource on the compound's activity, mechanism, and relevant experimental data.

Introduction to this compound

S-MGB-234 is a novel, structurally distinct minor groove binder (MGB) developed by Strathclyde University. It has demonstrated significant potential as a therapeutic agent against the primary causative organisms of AAT, Trypanosoma congolense and Trypanosoma vivax. A key advantage of S-MGB-234 is its efficacy against trypanosome strains that are resistant to current diamidine drugs, as it is not internalized through the same transporters, indicating a distinct mechanism of action. The trifluoroacetate (TFA) salt form of S-MGB-234 is commonly used in research settings.

Chemical Identity:

-

IUPAC Name: (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate)[1]

-

CAS Number: 1970223-54-1 (TFA salt)[1]

-

Molecular Formula: C₃₄H₃₄F₆N₈O₈[1]

-

Molecular Weight: 796.68 g/mol [1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro and in vivo activity of S-MGB-234.

Table 1: In Vitro Activity of S-MGB-234

| Organism/Cell Line | Assay | Endpoint | Value | Reference |

| Trypanosoma congolense | Growth Inhibition | IC₅₀ | Data not available | |

| Trypanosoma vivax | Growth Inhibition | IC₅₀ | Data not available | |

| L6 cells (rat skeletal myoblasts) | Cytotoxicity | EC₅₀ | 20.39 μM | --INVALID-LINK-- |

Table 2: In Vivo Efficacy of S-MGB-234 in a T. congolense Mouse Model

| Dosing Regimen | Outcome | Reference |

| 2 applications of 50 mg/kg (intraperitoneal) | Curative (4/4 mice) with no relapses. | --INVALID-LINK-- |

| 4 daily applications of 10 mg/kg (intraperitoneal) | Partial cure (1/4 mice) | --INVALID-LINK-- |

| 2 applications of 10 mg/kg (intraperitoneal) | No cure, but prolonged survival | --INVALID-LINK-- |

Mechanism of Action

S-MGB-234, like other Strathclyde Minor Groove Binders, is designed to target the minor groove of DNA. This interaction is thought to interfere with essential DNA-centric processes within the parasite, leading to cell death.

DNA Binding

The proposed primary mechanism of action for S-MGB-234 is its binding to the minor groove of trypanosomal DNA. S-MGBs are known to preferentially bind to AT-rich sequences. This binding is hypothesized to disrupt DNA replication and transcription, ultimately leading to parasite death.

Caption: Proposed mechanism of S-MGB-234 action in trypanosomes.

Lack of Cross-Resistance

A significant feature of S-MGB-234 is the absence of cross-resistance with existing diamidine drugs. This is attributed to a different cellular uptake mechanism. Diamidines are known to be taken up by specific transporters in trypanosomes. S-MGB-234 is not a substrate for these transporters, suggesting it enters the parasite through a different, yet to be fully elucidated, pathway.

Caption: Differential uptake pathways of diamidines and S-MGB-234.

Experimental Protocols

Detailed experimental protocols for the evaluation of S-MGB-234 are crucial for reproducible research. The following sections outline generalized methodologies based on standard practices in trypanosomiasis drug discovery.

In Vitro Drug Susceptibility Assay

This protocol is a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against trypanosomes.

References

Susceptibility of Trypanosoma congolense to S-MGB-234 TFA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the susceptibility of the protozoan parasite Trypanosoma congolense, a primary causative agent of Animal African Trypanosomiasis (AAT), to the novel minor groove binder S-MGB-234 TFA. AAT poses a significant threat to livestock health and agricultural economies in sub-Saharan Africa.[1][2] The emergence of drug-resistant trypanosome strains necessitates the development of new, effective chemotherapies.[1] This document summarizes the available quantitative data, details the experimental methodologies used for its determination, and visualizes the key processes involved.

Quantitative Assessment of S-MGB-234 Efficacy

The in vitro and in vivo efficacy of S-MGB-234 against Trypanosoma congolense has been evaluated, demonstrating its potential as a promising trypanocidal agent. The following table summarizes the key quantitative findings.

| Compound | Organism | Assay Type | Efficacy Metric (EC50) | Curative Dose (in vivo) | Reference |

| S-MGB-234 | Trypanosoma congolense | In vitro | 4.9 ± 0.9 nM | 2 x 50 mg/kg (intraperitoneally) | [1] |

EC50 (Median Effective Concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The evaluation of S-MGB-234's activity against T. congolense involved both in vitro and in vivo experimental procedures.

In Vitro Susceptibility Testing

The in vitro activity of S-MGB-234 was determined using a standardized drug sensitivity assay.

-

Trypanosome Cultivation: Bloodstream forms of Trypanosoma congolense were cultured in appropriate media (e.g., MEM with Earle’s salts) supplemented with 20% goat serum and 2 mM L-glutamine at 34°C in a 5% CO2 atmosphere.

-

Drug Preparation: this compound was dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then serially diluted to obtain the desired final concentrations for the assay.

-

Assay Procedure:

-

Trypanosoma congolense parasites were seeded into 96-well microtiter plates at a density of 1 × 105 parasites/mL.

-

Serial dilutions of S-MGB-234 were added to the wells.

-

The plates were incubated for 72 hours at 34°C in a 5% CO2 atmosphere.

-

Parasite viability was assessed using a resazurin-based assay. Resazurin is a cell viability indicator that is reduced to the fluorescent resorufin by metabolically active cells.

-

Fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

-

Data Analysis: The fluorescence readings were used to calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Assessment in a Mouse Model

The curative potential of S-MGB-234 was evaluated in a mouse model of T. congolense infection.

-

Animal Model: Female NMRI mice were used for the in vivo studies.

-

Infection: Mice were infected intraperitoneally with 1 × 105 bloodstream forms of Trypanosoma congolense.

-

Treatment: Treatment with S-MGB-234 was initiated upon the detection of parasitemia. The compound was administered intraperitoneally at a dosage of 50 mg/kg for two consecutive days.[1]

-

Monitoring: The level of parasitemia in the mice was monitored daily by microscopic examination of tail blood.

-

Outcome: The primary outcome was the complete clearance of parasites from the blood and the survival of the mice without relapse for a defined follow-up period. A cure was defined as the absence of detectable parasites in the blood for 60 days post-treatment.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the susceptibility of Trypanosoma congolense to a test compound like S-MGB-234.

Caption: Experimental workflow for evaluating S-MGB-234 efficacy.

Mechanism of Action: Minor Groove Binding

S-MGB-234 belongs to the class of Strathclyde Minor Groove Binders (S-MGBs). These compounds exert their trypanocidal activity by binding to the minor groove of DNA. This interaction is thought to interfere with essential cellular processes that require DNA-protein interactions, such as replication and transcription, ultimately leading to cell death.

A crucial characteristic of S-MGBs is that they do not exhibit cross-resistance with existing diamidine drugs, which are also minor groove binders.[1] Furthermore, their uptake into the trypanosome is not dependent on the transporters used by current diamidine drugs.[1] This suggests a distinct mechanism of uptake and potentially a different binding mode or downstream effect compared to established trypanocides, making them promising candidates for overcoming existing drug resistance.

The following diagram illustrates the proposed mechanism of action for S-MGB-234.

Caption: Proposed mechanism of action of S-MGB-234.

References

Technical Guide: S-MGB-234 TFA and its Activity Against Trypanosoma vivax

Audience: Researchers, scientists, and drug development professionals.

Introduction

Animal African Trypanosomiasis (AAT), caused by protozoan parasites of the genus Trypanosoma, remains a significant socioeconomic burden in sub-Saharan Africa, primarily affecting livestock health and productivity. Trypanosoma vivax is one of the principal causative agents of AAT. The current chemotherapeutic options are limited and face challenges due to the emergence of drug-resistant parasite strains. This guide focuses on a promising novel class of therapeutic agents, the Strathclyde Minor Groove Binders (S-MGBs), with a specific emphasis on the activity of S-MGB-234 TFA against Trypanosoma vivax. S-MGBs are structurally distinct from existing diamidine drugs and have demonstrated potent trypanocidal activity, offering a potential new avenue for the treatment of AAT.[1][2][3]

Quantitative Data Presentation

While specific IC50 values for S-MGB-234 against Trypanosoma vivax are not explicitly detailed in the readily available literature, studies report "excellent in vitro activities".[1][2] A presentation on the topic indicated that a screening of approximately 100 S-MGBs identified seven compounds with IC50 values of less than 100 nM against T. vivax. S-MGB-234 was one of three compounds from this screening that advanced to in vivo testing, suggesting its high potency is within this nanomolar range. For comparative purposes, the curative dose in a T. congolense mouse model is provided.

| Compound | Organism | Assay Type | Metric | Value | Source |

| S-MGB-234 | Trypanosoma vivax | In Vitro | IC50 | < 100 nM (inferred) | [3] |

| S-MGB-234 | Trypanosoma congolense | In Vivo | Dose | 2 x 50 mg/kg (curative) | [1][2] |

Experimental Protocols

The following are detailed methodologies representative of the key experiments likely conducted to assess the activity of this compound against Trypanosoma vivax. These are based on established protocols for trypanocidal drug screening.

In Vitro Trypanocidal Activity Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of a compound against the bloodstream form of T. vivax.

1. Parasite Culture and Preparation:

-

Bloodstream forms of T. vivax (e.g., IL 1392 strain) are harvested from a highly parasitemic donor mouse.[4][5]

-

The parasites are purified from the blood, typically by density gradient centrifugation using a Percoll solution or by anion-exchange chromatography.[6]

-

The purified trypanosomes are then diluted in a suitable culture medium (e.g., Iscove's Modified Dulbecco's Medium supplemented with fetal bovine serum) to a concentration of 2 x 10^5 parasites/mL.[7]

2. Compound Preparation:

-

A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO).

-

A series of two-fold dilutions of the compound are prepared in the culture medium in a 96-well microtiter plate.

3. Assay Procedure:

-

100 µL of the parasite suspension is added to each well of the microtiter plate containing the serially diluted compound.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, a viability indicator, such as resazurin, is added to each well.[7]

-

The plates are incubated for a further 4-6 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable parasites.

4. Data Analysis:

-

The fluorescence is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition of parasite growth against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model

This protocol outlines the procedure to evaluate the curative potential of a compound in a murine model of T. vivax infection.

1. Animal Model and Infection:

-

Female BALB/c mice (6-8 weeks old) are used for the study.[4]

-

Mice are infected via intraperitoneal injection with 1 x 10^3 bloodstream forms of T. vivax obtained from a donor mouse.[4][5]

2. Parasitemia Monitoring:

-

Starting from day 3 post-infection, a drop of blood is collected from the tail vein of each mouse.

-

The number of trypanosomes is counted using a hemocytometer under a light microscope to determine the level of parasitemia.[4]

3. Compound Administration:

-

Treatment is initiated when a patent parasitemia is established.

-

This compound is formulated in a suitable vehicle for intraperitoneal administration.

-

The compound is administered at the specified dose (e.g., 50 mg/kg) for a defined number of consecutive days. A control group receives the vehicle only.

4. Efficacy Evaluation:

-

Parasitemia is monitored daily during and after treatment.

-

Mice are monitored for a period of up to 60 days post-treatment to check for any relapse of infection.

-

A compound is considered curative if there is a complete and permanent clearance of parasites from the blood.

Mandatory Visualizations

Proposed Mechanism of Action of S-MGB-234

Caption: Proposed mechanism of S-MGB-234 targeting parasite DNA.

Experimental Workflow for In Vitro Activity Assessment

Caption: Workflow for in vitro assessment of S-MGB-234 activity.

References

- 1. An evaluation of Minor Groove Binders as anti-Trypanosoma brucei brucei therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. Trypanosoma vivax Infections: Pushing Ahead with Mouse Models for the Study of Nagana. I. Parasitological, Hematological and Pathological Parameters | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Non-Invasive In Vivo Study of the Trypanosoma vivax Infectious Process Consolidates the Brain Commitment in Late Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-MGB-234 TFA: A Novel Minor Groove Binder for Animal African Trypanosomiasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-MGB-234, as its trifluoroacetate (TFA) salt, is a novel, synthetic minor groove binder (MGB) belonging to the Strathclyde MGB (S-MGB) class of compounds. It has demonstrated significant potential as a therapeutic agent for Animal African Trypanosomiasis (AAT), a major socioeconomic burden in sub-Saharan Africa. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of S-MGB-234 TFA, with a focus on its mechanism of action against trypanosomes. Detailed experimental protocols from pivotal studies are included to facilitate further research and development.

Chemical Structure and Properties

S-MGB-234 is a complex organic molecule designed to bind to the minor groove of DNA. The trifluoroacetate salt form enhances its solubility and stability for research and potential therapeutic applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate)[1] |

| Synonyms | S-MGB-234; S-MGB234; SMGB-234[1] |

| CAS Number | 1970223-54-1 (TFA salt)[1] |

| Molecular Formula | C₃₄H₃₄F₆N₈O₈[1] |

| Molecular Weight | 796.68 g/mol [1] |

Physicochemical Properties

A comprehensive table of experimentally determined physicochemical properties for this compound is not yet publicly available. The following table includes available data and parameters that are critical for drug development.

| Property | Value | Notes |

| Appearance | Solid (presumed) | Based on typical characteristics of similar compounds. |

| Solubility | Information not publicly available. Likely soluble in DMSO and polar organic solvents. | The TFA salt form is expected to enhance aqueous solubility compared to the free base. |

| Storage | Store at -20°C for long-term stability.[2] | Protect from light and moisture. |

| Purity | Available from commercial suppliers with specified purity levels (e.g., ≥98% by HPLC). | Purity should be verified analytically for research purposes. |

Mechanism of Action

This compound exerts its trypanocidal activity by binding to the minor groove of DNA. This interaction is central to its therapeutic effect and selectivity.

DNA Minor Groove Binding

The primary mechanism of action for S-MGBs, including S-MGB-234, is their ability to bind to AT-rich sequences within the minor groove of duplex DNA. This binding is thought to occur as a dimeric complex, with two molecules of the S-MGB occupying the binding site. This interaction can interfere with essential cellular processes that rely on DNA-protein interactions.

Proposed Trypanocidal Pathway

The binding of S-MGB-234 to the DNA of trypanosomes is believed to initiate a cascade of events leading to parasite death. The kinetoplast, a network of mitochondrial DNA rich in AT sequences, is a likely primary target.

Biological Activity

S-MGB-234 has demonstrated potent activity against the primary causative agents of AAT, Trypanosoma congolense and Trypanosoma vivax.

In Vitro Activity

| Organism | Assay | Endpoint | Result | Reference |

| T. congolense | Growth Inhibition | IC₅₀ | Potent (specific value not publicly detailed) | --INVALID-LINK-- |

| T. vivax | Growth Inhibition | IC₅₀ | Potent (specific value not publicly detailed) | --INVALID-LINK-- |

| L6 Rat Myoblasts | Cytotoxicity | EC₅₀ | 20.39 µM (69 hours) |

In Vivo Efficacy

In a mouse model of T. congolense infection, S-MGB-234 demonstrated curative potential.

| Treatment Regimen | Outcome | Reference |

| 50 mg/kg, intraperitoneally, two doses | 100% cure rate (4/4 mice) with no relapses | |

| 10 mg/kg, intraperitoneally, four daily doses | Partial cure (1/4 mice) | |

| 10 mg/kg, intraperitoneally, two doses | No cure, but prolonged survival |

Experimental Protocols

The following are generalized protocols based on standard methods for trypanocidal drug screening. For the specific, detailed protocols used for S-MGB-234, it is essential to consult the primary literature.

In Vitro Trypanocidal Assay

This protocol outlines a typical method for assessing the in vitro activity of a compound against trypanosomes.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired concentration range for testing.

-

Parasite Culture: Culture bloodstream forms of T. congolense or T. vivax in appropriate media until they reach the mid-logarithmic phase of growth.

-

Assay Setup: Seed a 96-well plate with a defined number of parasites per well. Add the serially diluted this compound to the wells. Include appropriate controls (no drug, reference drug).

-

Incubation: Incubate the plates under standard culture conditions (e.g., 37°C, 5% CO₂) for 48 to 72 hours.

-

Viability Assessment: Add a viability indicator, such as resazurin, to each well. After a further incubation period, measure the fluorescence or absorbance to determine the number of viable parasites.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration.

In Vivo Efficacy Study (Mouse Model)

This protocol describes a general approach for evaluating the in vivo efficacy of a trypanocidal compound in a mouse model.

Methodology:

-

Animal Infection: Infect a cohort of mice (e.g., BALB/c) with a specific strain of T. congolense. Monitor the development of parasitemia.

-

Treatment Initiation: Once a consistent level of parasitemia is established, randomly assign the mice to treatment and control groups.

-

Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle only.

-

Monitoring: Monitor the parasitemia levels in all mice regularly by tail-vein blood smear analysis. Observe the general health and survival of the animals.

-

Endpoint: The primary endpoint is typically the clearance of parasites from the blood and the long-term survival of the treated mice without relapse.

Conclusion and Future Directions

This compound is a promising lead compound for the development of a new treatment for Animal African Trypanosomiasis. Its novel mechanism of action, potent in vitro and in vivo activity, and lack of cross-resistance with existing drugs make it a valuable candidate for further investigation. Future research should focus on a more detailed elucidation of its mechanism of action, comprehensive pharmacokinetic and toxicology studies, and optimization of its formulation for veterinary use. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon in the collective effort to combat this devastating disease.

References

An In-Depth Technical Guide to S-MGB-234 TFA (CAS Number 1970223-54-1): A Novel Anti-Trypanosomal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-MGB-234, as its trifluoroacetate (TFA) salt, is a novel synthetic compound identified as a potent and curative agent against Animal African Trypanosomiasis (AAT). Belonging to the class of Strathclyde Minor Groove Binders (S-MGBs), this molecule represents a significant advancement in the search for new therapies for a disease that severely impacts livestock health in sub-Saharan Africa. S-MGB-234 demonstrates excellent in vitro activity against the primary causative agents of AAT, Trypanosoma congolense and Trypanosoma vivax. Crucially, it has proven curative in in vivo mouse models of T. congolense infection. A key feature of S-MGBs, including S-MGB-234, is their distinct mechanism of action compared to existing diamidine drugs, as they are not internalized through the same transporters, suggesting they may be effective against resistant parasite strains. This guide provides a comprehensive overview of the available technical data on S-MGB-234 TFA, including its chemical properties, biological activity, and the experimental protocols used in its evaluation.

Chemical and Physical Properties

This compound is the trifluoroacetate salt of the active free base (CAS 1970223-53-0). The TFA salt is often used for improved solubility and stability in research settings.

| Property | Value |

| CAS Number | 1970223-54-1 (TFA salt) |

| Molecular Formula | C₃₄H₃₄F₆N₈O₈ |

| Molecular Weight | 796.68 g/mol |

| IUPAC Name | (E)-N-(5-((5-((3-amino-3-iminopropyl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)carbamoyl)-1-methyl-1H-pyrrol-3-yl)-6-(4-methoxystyryl)nicotinamide bis(2,2,2-trifluoroacetate) |

| Synonyms | S-MGB-234, SMGB-234 |

Biological Activity and Mechanism of Action

S-MGB-234 is a DNA minor groove binder, a class of molecules that selectively bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction is thought to be the basis of its trypanocidal activity.

Proposed Mechanism of Action

The proposed mechanism of action for S-MGB-234 involves its binding to the AT-rich DNA found in the kinetoplast of trypanosomes. The kinetoplast is a network of circular mitochondrial DNA unique to kinetoplastids. By binding to the minor groove of this DNA, S-MGB-234 can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to parasite death. This targeted action on a unique parasite organelle contributes to its selective toxicity.

Caption: Proposed mechanism of S-MGB-234 action in Trypanosoma.

In Vitro Activity

S-MGB-234 has demonstrated potent activity against key trypanosome species responsible for AAT. The following table summarizes the available in vitro data from the pivotal study by Giordani et al. (2019).

| Compound | T. congolense (TC13) IC₅₀ (nM) | T. vivax (Y486) IC₅₀ (nM) | Cytotoxicity (HEK293 cells) IC₅₀ (nM) | Selectivity Index (T. congolense) |

| S-MGB-234 | 20 | 6 | >100,000 | >5000 |

| Diminazene | 8 | 4 | 12,000 | 1500 |

Selectivity Index = IC₅₀ in HEK293 cells / IC₅₀ in T. congolense

In Vivo Efficacy

The efficacy of S-MGB-234 has been confirmed in a mouse model of T. congolense infection.

| Compound | Dose (mg/kg) | Administration Route | Dosing Regimen | Outcome |

| S-MGB-234 | 50 | Intraperitoneal (i.p.) | 2 doses | Curative (all mice cured)[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of S-MGB-234.

In Vitro Trypanosome Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of compounds against bloodstream forms of Trypanosoma.

Caption: Workflow for the in vitro trypanosome viability assay.

-

Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution. A serial dilution is then performed in culture medium to achieve a range of desired concentrations.

-

Parasite Culture: Bloodstream forms of T. congolense or T. vivax are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Setup: Parasites are seeded into 96-well microtiter plates at a specific density. The serially diluted compound is then added to the wells.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: A viability indicator, such as resazurin, is added to each well. After a further incubation period (typically 4 hours), the fluorescence is measured. The fluorescence intensity is proportional to the number of viable, metabolically active parasites.

-

Data Analysis: The fluorescence readings are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%.

Mammalian Cell Cytotoxicity Assay

This protocol is used to assess the toxicity of the compound against a mammalian cell line (e.g., HEK293) to determine its selectivity. The procedure is similar to the trypanosome viability assay, with the following modifications:

-

Cell Line: A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is used.

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Procedure: The assay follows the same steps of cell seeding, compound addition, incubation, and viability assessment with resazurin.

In Vivo Efficacy in a Mouse Model of AAT

This protocol evaluates the ability of S-MGB-234 to cure an established trypanosome infection in mice.

Caption: Workflow for the in vivo efficacy study in a mouse model.

-

Animal Model: Female Swiss mice are typically used.

-

Infection: Mice are infected intraperitoneally with a specific number of T. congolense bloodstream forms.

-

Parasitemia Monitoring: The level of parasites in the blood (parasitemia) is monitored regularly by examining wet blood films from a tail snip under a microscope.

-

Treatment: Once a stable infection is established, treatment with S-MGB-234 is initiated. The compound is formulated in a suitable vehicle and administered, for example, intraperitoneally at a dose of 50 mg/kg. The dosing regimen may involve single or multiple doses.

-

Post-Treatment Monitoring: Parasitemia is monitored for an extended period (e.g., up to 60 days) after the last treatment to check for parasite clearance and any potential relapse.

-

Efficacy Endpoint: A cure is defined as the complete and permanent absence of detectable parasites in the blood for the duration of the follow-up period.

Conclusion and Future Perspectives

This compound is a highly promising lead compound for the development of new therapies for Animal African Trypanosomiasis. Its potent in vitro activity, curative efficacy in in vivo models, and distinct mechanism of action that may circumvent existing drug resistance mechanisms highlight its significant potential. Further research will likely focus on optimizing its pharmacokinetic properties, evaluating its efficacy against a broader range of trypanosome species and field isolates, and conducting comprehensive safety and toxicology studies to advance it towards clinical development for veterinary use. The technical data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to combat this devastating disease.

References

Methodological & Application

Application Note: In Vitro Ant trypanosomal Activity of S-MGB-234 TFA using a Resazurin-Based Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in many parts of the world. The current therapeutic options are limited and can have significant side effects, highlighting the urgent need for novel, effective, and safe trypanocidal agents. Minor groove binders (MGBs) are a class of compounds that have shown promise as antimicrobial agents. S-MGB-234, a structurally distinct MGB, has demonstrated excellent in vitro activity against other species of trypanosomes, such as Trypanosoma congolense and Trypanosoma vivax, and has shown curative effects in animal models of African Animal Trypanosomiasis[1]. This application note provides a detailed protocol for the in vitro evaluation of S-MGB-234 TFA against the epimastigote stage of Trypanosoma cruzi using a reliable and cost-effective resazurin-based viability assay.

The protocol described herein is adapted from established methods for culturing Trypanosoma cruzi and performing drug susceptibility testing.[2][3][4] The resazurin assay is a colorimetric method that utilizes the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.[5][6][7][8] The intensity of the resulting color or fluorescence is proportional to the number of viable cells, allowing for the determination of the compound's inhibitory concentration (IC50).

Data Presentation

The following table summarizes the key parameters and expected outcomes of the this compound in vitro assay against Trypanosoma cruzi epimastigotes.

| Parameter | Value/Range | Description |

| Parasite Strain | Trypanosoma cruzi (e.g., CL Brener, Y strain) | The specific strain of T. cruzi used for the assay. |

| Parasite Stage | Epimastigote | The replicative, non-infective stage of the parasite found in the insect vector. |

| Initial Parasite Density | 1 x 10^6 parasites/mL | The starting concentration of epimastigotes per well in the assay plate. |

| This compound Concentration Range | 0.1 - 100 µM (example) | A serial dilution of the test compound to determine the dose-response relationship. |

| Positive Control | Benznidazole (1-100 µM) | A standard drug used to treat Chagas disease, for assay validation. |

| Negative Control | 0.5% DMSO in culture medium | Vehicle control to assess the effect of the solvent on parasite viability. |

| Incubation Time | 72 hours | The duration of exposure of the parasites to the compound. |

| Incubation Conditions | 28°C | The optimal temperature for the growth of T. cruzi epimastigotes. |

| Readout | Fluorescence (Ex/Em: 560/590 nm) or Absorbance (570 nm) | The method of quantifying the reduction of resazurin to resorufin. |

| Endpoint | IC50 (µM) | The concentration of this compound that inhibits parasite growth by 50%. |

Experimental Protocols

Materials and Reagents

-

Trypanosoma cruzi epimastigotes (e.g., CL Brener strain)

-

Liver Infusion Tryptose (LIT) medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Hemin solution

-

This compound (Trifluoroacetate salt)

-

Benznidazole

-

Dimethyl sulfoxide (DMSO)

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS), sterile

-

96-well black, clear-bottom microplates

-

Hemocytometer or automated cell counter

-

Microplate reader (fluorescence or absorbance)

-

Sterile centrifuge tubes

-

Incubator (28°C)

Parasite Culture

Trypanosoma cruzi epimastigotes are cultured in LIT medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[9] The culture is maintained at 28°C in tissue culture flasks. Parasites are subcultured every 5-7 days to maintain them in the exponential growth phase. The parasite density should be maintained between 1 x 10^5 and 5 x 10^7 parasites/mL.

Preparation of Compounds

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.

-

Benznidazole Stock Solution: Prepare a 10 mM stock solution of Benznidazole in 100% DMSO. Store at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solutions in LIT medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

In Vitro Assay Protocol

-

Parasite Preparation: Harvest epimastigotes from a culture in the mid-logarithmic growth phase by centrifugation at 1500 x g for 10 minutes.

-

Cell Counting: Resuspend the parasite pellet in fresh LIT medium and count the parasites using a hemocytometer.

-

Plating: Adjust the parasite concentration to 2 x 10^6 parasites/mL in LIT medium. Add 50 µL of this suspension to each well of a 96-well microplate, resulting in 1 x 10^5 parasites per well.

-

Compound Addition: Add 50 µL of the serially diluted this compound and benznidazole solutions to the respective wells. For the negative control, add 50 µL of LIT medium containing 0.5% DMSO.

-

Incubation: Incubate the plate at 28°C for 72 hours.

-

Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.[5] Add 20 µL of the resazurin solution to each well.

-

Final Incubation: Incubate the plate for an additional 4-6 hours at 28°C, protected from light.

-

Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm, or the absorbance at 570 nm using a microplate reader.

Data Analysis

-

Subtract the background fluorescence/absorbance from the wells containing medium only.

-

Calculate the percentage of parasite inhibition for each compound concentration using the following formula: % Inhibition = 100 - [ (OD_test - OD_blank) / (OD_negative_control - OD_blank) ] * 100

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Mandatory Visualization

Caption: Workflow for the in vitro this compound assay against T. cruzi.

References

- 1. Novel Minor Groove Binders Cure Animal African Trypanosomiasis in an in Vivo Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Development of resazurin microtiter assay for drug sensibility testing of Trypanosoma cruzi epimastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. labbox.es [labbox.es]

- 7. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.inrim.it [iris.inrim.it]

- 9. In vitro characterization of Trypanosoma cruzi infection dynamics in skeletal and cardiac myotubes models suggests a potential cell-to-cell transmission in mediating cardiac pathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: S-MGB-234 for the Treatment of Animal African Trypanosomiasis (AAT) in a Murine Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Animal African Trypanosomiasis (AAT) is a significant parasitic disease affecting livestock in sub-Saharan Africa, leading to substantial economic losses. The emergence of drug-resistant strains of trypanosomes necessitates the development of novel therapeutics. Strathclyde Minor Groove Binders (S-MGBs) are a promising class of compounds with potent anti-trypanosomal activity. This document provides detailed application notes and protocols for the use of S-MGB-234, a lead compound from this class, in a Trypanosoma congolense-infected mouse model of AAT. S-MGB-234 has been shown to be curative in this model and notably does not exhibit cross-resistance with existing diamidine drugs.[1]

Data Presentation

Table 1: In Vivo Efficacy of S-MGB-234 against T. congolense Infection in Mice

| Compound | Dose (mg/kg) | Route of Administration | Dosing Regimen | Median Survival (Days) | Outcome |

| S-MGB-234 | 50 | Intraperitoneal (i.p.) | Two applications | >60 | Curative[1] |

| Untreated Control | N/A | N/A | N/A | 11 | - |

Experimental Protocols

Murine Model of Trypanosoma congolense Infection

This protocol outlines the establishment of a T. congolense infection in mice, a standard model for evaluating the efficacy of novel therapeutic agents for AAT.

Materials:

-

Trypanosoma congolense (e.g., Diminazene-resistant strain DimR)

-

Female BALB/c mice (6-8 weeks old)

-

Phosphate-buffered saline (PBS)

-

Hemocytometer

-

Microscope

-

Syringes and needles (27G)

Procedure:

-

Parasite Preparation: Obtain T. congolense from a cryopreserved stock or an infected donor mouse.

-

Infection:

-

Dilute the parasite stock in PBS to a concentration of 1 x 10^5 parasites/mL.

-

Inject each mouse intraperitoneally with 0.2 mL of the parasite suspension (2 x 10^4 parasites per mouse).

-

-

Monitoring Parasitemia:

-

Beginning on day 3 post-infection, monitor parasitemia daily.

-

Collect a small blood sample from the tail vein.

-

Dilute the blood in PBS and count the number of parasites using a hemocytometer under a microscope.

-

The infection is established when parasitemia is detectable.

-

Treatment Protocol with S-MGB-234

This protocol describes the administration of S-MGB-234 to T. congolense-infected mice.

Materials:

-

S-MGB-234

-

Vehicle (e.g., sterile water, PBS, or a suitable solvent)

-

Infected mice with established parasitemia

-

Syringes and needles (27G)

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of S-MGB-234 in the chosen vehicle.

-

The final concentration should be such that the desired dose of 50 mg/kg is delivered in a suitable injection volume (e.g., 0.1 - 0.2 mL).

-

-

Administration:

-

Administer 50 mg/kg of S-MGB-234 intraperitoneally to each infected mouse.

-

A second dose of 50 mg/kg is administered following the same procedure, as per the curative regimen.[1] The timing of the second dose should be determined based on the initial study design (e.g., 24 or 48 hours after the first dose).

-

-

Post-Treatment Monitoring:

-

Monitor the mice daily for signs of toxicity and changes in parasitemia.

-

Continue to monitor parasitemia for at least 60 days to confirm cure, defined as the absence of detectable parasites.

-

Visualizations

Caption: Experimental workflow for S-MGB-234 treatment in a mouse model of AAT.

Caption: Logical relationship of S-MGB-234 to AAT and its treatment advantages.

References

Application Notes and Protocols: Dosing Regimen for S-MGB-234 TFA in Murine Models of Animal African Trypanosomiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen for S-MGB-234 TFA, a minor groove binder, in preclinical mouse models of Animal African Trypanosomiasis (AAT). The protocols and data presented are compiled from published in vivo studies and are intended to guide researchers in designing and executing similar experiments.

Introduction to this compound

S-MGB-234 is a member of the Strathclyde Minor Groove Binder (S-MGB) class of compounds, which are synthetic molecules that bind to the minor groove of DNA.[1][2] This interaction with DNA is believed to be the primary mechanism of its anti-infective properties. S-MGB-234 has demonstrated significant potential as a therapeutic agent for AAT, a parasitic disease caused by protozoa of the genus Trypanosoma.[2][3] Notably, it has shown efficacy against Trypanosoma congolense and Trypanosoma vivax in mouse models.[1][2][3] An important characteristic of S-MGB-234 is its lack of cross-resistance with current diamidine drugs, suggesting a different mechanism of uptake and/or action.[1][2][4]

In Vivo Dosing Regimens and Efficacy

In vivo studies in mice infected with T. congolense have identified effective dosing regimens for S-MGB-234. The route of administration in these studies was intraperitoneal (i.p.) injection. The efficacy of different dosing schedules is summarized below.

Table 1: Summary of S-MGB-234 Dosing Regimens and Outcomes in T. congolense-Infected Mice

| Dose per Injection | Dosing Schedule | Outcome | Reference |

| 50 mg/kg | Two intraperitoneal (i.p.) applications | Curative (4/4 mice), preventing relapse. | [1][3][5][6][7][8][9] |

| 10 mg/kg | Four consecutive daily i.p. treatments | Partial cure (1/4 mice). | [3] |

| 10 mg/kg | Two intraperitoneal (i.p.) doses | Extended survival compared to untreated controls, but not curative. | [3] |

Experimental Protocols

This section details the protocols for preparing and administering this compound in mice, based on established methodologies.

Formulation of this compound for In Vivo Administration

A common formulation for dissolving S-MGB-234 for in vivo studies is a multi-component vehicle.[3]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline, Phosphate-Buffered Saline (PBS), or distilled water (ddH₂O)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL, dissolve 2 mg of S-MGB-234 in 50 µL of DMSO to make a 40 mg/mL stock solution.

-

In a sterile tube, add 300 µL of PEG300 to the 50 µL DMSO stock solution. Mix until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 600 µL of Saline, PBS, or ddH₂O to reach a final volume of 1 mL. Mix thoroughly.

-

The final composition of the vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% aqueous solution.

Administration of this compound to Mice

Animal Model:

-

Trypanosoma congolense-infected mice.

Procedure:

-

Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (e.g., 50 mg/kg).

-

Administer the calculated volume via intraperitoneal (i.p.) injection.

-

For a multi-dose regimen, repeat the injection at the specified intervals (e.g., daily for four days or as described in the curative two-dose regimen).

-

Monitor the mice for parasitemia levels and signs of toxicity throughout the experiment.

Mechanism of Action and Experimental Workflow

S-MGBs exert their anti-parasitic effect by binding to the AT-rich regions of the minor groove of DNA, which can interfere with DNA-centric processes. The workflow for evaluating the efficacy of S-MGB-234 in a mouse model of AAT is a multi-step process.

In Vitro Toxicity Data

Prior to in vivo studies, the selectivity of S-MGB-234 was assessed in vitro.

Table 2: In Vitro Cytotoxicity of S-MGB-234

| Cell Line | Effective Concentration (EC₅₀) | Exposure Duration | Reference |

| L6 cells | 20.39 µM | 69 hours | [3] |

This data indicates that S-MGB-234 exhibits a degree of selectivity for the parasite over mammalian cells, a crucial characteristic for a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. S-MGB-234 | TargetMol [targetmol.com]

- 4. Multitargeted anti-infective drugs: resilience to resistance in the antimicrobial resistance era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: S-MGB-234 TFA

For Research Purposes Only

Disclaimer

The following application notes and protocols are based on the available scientific literature for the class of compounds known as Strathclyde Minor Groove Binders (S-MGBs). As of the date of this document, specific research data for S-MGB-234 TFA is not publicly available. Therefore, the information provided herein is intended to serve as a general guide and a starting point for research. All experimental conditions and protocols should be independently validated and optimized for this compound.

Introduction to S-MGBs

Strathclyde Minor Groove Binders (S-MGBs) are a class of synthetic molecules inspired by the natural product distamycin.[1][2] These compounds are designed to bind to the minor groove of DNA, primarily at AT-rich sequences.[2] This interaction with DNA can disrupt various cellular processes that rely on DNA as a template, such as transcription and the activity of DNA-dependent enzymes.[1][2] S-MGBs have shown potential as anti-infective agents, with activity against bacteria, parasites, and fungi.[2]

Mechanism of Action

The primary mechanism of action of S-MGBs involves the physical occupation of the DNA minor groove. This binding can lead to several downstream effects:

-

Inhibition of Transcription: By binding to promoter regions of genes, S-MGBs can prevent the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression.[1]

-

Interference with DNA Enzymes: S-MGBs can interfere with the function of enzymes that interact with DNA, such as topoisomerases. For example, the related compound MGB-BP-3 has been shown to interfere with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV.[1][3]